N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide
Description
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide is a structurally complex molecule featuring a thieno[2,3-c]pyran core fused with a 3-methyl-1,2,4-oxadiazole ring and a 2-phenylbutanamide side chain. The 1,2,4-oxadiazole moiety is known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the thienopyran system could influence electronic properties and solubility .
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-14(13-7-5-4-6-8-13)18(24)22-20-17(19-21-12(2)23-26-19)15-9-10-25-11-16(15)27-20/h4-8,14H,3,9-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMRAFAXHZEGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C3=C(S2)COCC3)C4=NC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide typically involves multiple steps, starting with the formation of the oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The thienopyran ring can be synthesized via cyclization reactions involving thiophene derivatives and suitable reagents under controlled conditions . The final step involves coupling the oxadiazole and thienopyran intermediates with the phenylbutanamide moiety using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.
Materials Science: The compound’s properties may be explored for the development of new materials, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism of action of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thienopyran moiety may also contribute to the compound’s biological activity by interacting with cellular membranes or other biomolecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Frameworks
The thieno[2,3-c]pyran core distinguishes the target compound from analogs such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (). Similarly, compounds like (S)-2-(N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamido)-3-methylbutanoic acid () incorporate tetrazole rings, which are highly polar and may improve solubility but reduce passive diffusion compared to the target’s oxadiazole .
Substituent Effects
The 3-methyl-1,2,4-oxadiazole substituent in the target compound contrasts with hydroperoxypropan-2-yl-thiazole groups in compounds like (S)-N-[(S)-1-[(4S,5S)-4-benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl]-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamide (). The latter’s hydroperoxy group introduces oxidative reactivity, which may limit stability but enhance prodrug activation in therapeutic contexts . The target’s simpler phenylbutanamide side chain likely improves synthetic accessibility compared to these highly functionalized analogs .
Data Tables
Table 2: Physicochemical Properties (Inferred)
| Compound Class | LogP (Estimated) | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 3.5–4.2 | <0.1 (aqueous) | ~450 |
| Benzoxazine Derivatives | 2.8–3.5 | 0.5–1.0 | ~400 |
| Tetrazole Biphenyl Derivatives | 1.5–2.0 | >5.0 | ~380 |
| Hydroperoxypropan Analogs | 2.0–2.5 | 0.2–0.5 | ~600 |
Research Implications and Limitations
The evidence highlights the importance of heterocyclic diversity in modulating drug-like properties. However, the absence of direct data on the target compound necessitates cautious extrapolation. Future studies should prioritize synthesizing the target molecule using methods from and , followed by comparative bioactivity assays against its analogs. Structural modifications, such as introducing polar groups (e.g., tetrazoles) or stabilizing motifs (e.g., oxazolidinones), could further optimize its profile .
Biological Activity
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide is a heterocyclic compound that exhibits a range of biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a complex structure combining oxadiazole and thienopyran moieties. The synthesis typically involves the formation of the oxadiazole ring followed by cyclization with thienopyran derivatives. Common synthetic routes include:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving amidoximes and carboxylic acids under dehydrating conditions.
- Thienopyran Formation : The thienopyran moiety is introduced by reacting the oxadiazole derivative with suitable thienopyran precursors in the presence of catalysts.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide. A notable study screened a drug library against multicellular spheroids and identified compounds with significant cytotoxic effects on cancer cell lines . The mechanism often involves apoptosis induction through modulation of specific signaling pathways.
Antioxidant Activity
Compounds in this class have demonstrated antioxidant properties. Research indicates that thienopyrazole derivatives exhibit protective effects against oxidative stress in various biological models. For instance, studies on erythrocytes exposed to toxic agents showed that these compounds can mitigate cell damage by reducing oxidative stress markers .
Antimicrobial Effects
The antimicrobial activity of thienopyran derivatives has also been documented. They show effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases. The exact mechanisms are often linked to the inhibition of microbial enzymes and disruption of cellular processes.
The biological effects of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide are mediated through interactions with specific molecular targets:
- Enzyme Inhibition : These compounds may act as inhibitors for various enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : They can bind to receptors that are crucial in inflammatory processes or cellular signaling pathways.
Case Studies
Q & A
Basic Research Questions
Q. What are standard synthetic protocols for N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide?
- Methodology : Synthesis typically involves multi-step reactions starting from precursors like thienopyran and oxadiazole derivatives. Key steps include:
- Cyclization of thiophene derivatives with oxadiazole-forming reagents (e.g., hydroxylamine derivatives).
- Coupling reactions (e.g., amidation) to introduce the phenylbutanamide moiety.
- Optimization of reaction conditions (temperature: 60–80°C, pH 7–9, use of DMF or THF as solvents) .
- Critical Parameters : Yield optimization via catalyst screening (e.g., Yb(OTf)₃ for cyclization) and purification via column chromatography or recrystallization .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and ring systems (e.g., thieno[2,3-c]pyran core) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- Chromatography : HPLC for purity assessment (>95%) and TLC for reaction monitoring .
Q. What are preliminary biological screening strategies for this compound?
- In Vitro Assays :
- Enzyme inhibition assays (e.g., kinases, proteases) using fluorogenic substrates.
- Cytotoxicity screening against cancer cell lines (e.g., MTT assay) .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Approach :
- Isotopic labeling (e.g., ¹⁵N or ²H) to track intermediates in oxadiazole ring formation .
- DFT calculations to model transition states and energy barriers for cyclization steps .
- Case Study : Mechanistic studies on analogous oxadiazole-thiophene systems revealed rate-limiting steps involving nucleophilic attack and dehydration .
Q. What structure-activity relationship (SAR) strategies are applicable to optimize bioactivity?
- Design Framework :
- Variable Substituents : Modify the phenylbutanamide group (e.g., electron-withdrawing vs. donating groups) to enhance target binding.
- Core Modifications : Replace thieno[2,3-c]pyran with related heterocycles (e.g., pyrazolo[3,4-d]pyrimidine) to alter pharmacokinetics .
- Example SAR Table :
| Substituent (R) | LogP | IC₅₀ (μM) | Target |
|---|---|---|---|
| -CH₃ (oxadiazole) | 3.2 | 0.45 | COX-2 |
| -Cl (phenyl) | 3.8 | 0.12 | EGFR |
| -OCH₃ (phenyl) | 2.9 | 1.2 | Aurora B |
| Data derived from analogs in |
Q. How can contradictory data in biological assays be resolved?
- Troubleshooting :
- Validate assay reproducibility via dose-response curves and orthogonal assays (e.g., SPR for binding kinetics).
- Investigate off-target effects using proteome-wide profiling (e.g., affinity pulldown-MS) .
- Case Study : Discrepancies in cytotoxicity data for thienopyran derivatives were attributed to varying cell permeability, resolved via logP adjustment .
Q. What advanced techniques assess physicochemical properties relevant to drug development?
- Methods :
- Solubility : Phase-solubility analysis in biorelevant media (FaSSIF/FeSSIF) .
- Stability : Forced degradation studies under acidic/oxidative conditions with LC-MS monitoring .
- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry and packing behavior .
Q. How can computational modeling guide in vivo studies?
- Integrated Workflow :
- ADME Prediction : Use tools like SwissADME to estimate bioavailability and metabolic pathways .
- Toxicity Profiling : QSAR models to predict hepatotoxicity and cardiotoxicity risks .
Data Contradiction Analysis
-
Synthesis Yield Discrepancies :
-
Biological Activity Variability :
- Root Cause : Batch-to-batch purity differences (e.g., residual Pd in coupling reactions).
- Resolution : ICP-MS for heavy metal screening and repurification via preparative HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
